molecular formula C13H19N3OS B2635258 N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine CAS No. 1207047-65-1

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2635258
CAS No.: 1207047-65-1
M. Wt: 265.38
InChI Key: HIVVHERCODAQQL-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine is a chemical compound designed for non-human research applications, featuring a benzothiazole core—a scaffold recognized for its significant potential in pharmaceutical development . This structure is of particular interest in medicinal chemistry, especially in the field of oncology. The benzothiazole moiety is a versatile heterocycle found in numerous biologically active compounds, and its derivatives have demonstrated potent and selective antitumor properties . Specifically, benzothiazole-based compounds have been identified as potent antimitotic agents that target the colchicine binding site on tubulin, leading to the inhibition of tubulin polymerization, arrest of the cell cycle at the G2/M phases, and subsequent induction of apoptotic cell death in various human cancer cell lines, including difficult-to-treat glioblastoma cells . The 5-methoxy group on the benzothiazole ring and the dimethylaminopropyl side chain are structural features commonly employed to fine-tune the compound's physicochemical properties, which can influence lipophilicity, solubility, and ultimately, biological activity and selectivity toward cancer cells over non-tumoral cells . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for investigating new pathways in cancer biology and drug discovery . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-16(2)8-4-7-14-13-15-11-9-10(17-3)5-6-12(11)18-13/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVVHERCODAQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(S1)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 5-methoxy-2-aminobenzothiazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the dimethylamino propyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagent used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the dimethylamino propyl group can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogs with Benzothiazole Cores

The following compounds share the benzothiazole backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound C₁₄H₁₉N₃OS 5-methoxy, 2-(dimethylaminopropyl) 289.39 Hypothesized CNS or anticancer activity based on benzothiazole core
N-[3-(1H-Imidazol-1-yl)propyl]-5-chloro-4-methyl-1,3-benzothiazol-2-amine C₁₄H₁₆ClN₄S 5-chloro, 4-methyl, 2-(imidazolylpropyl) 298.84 Enhanced lipophilicity due to chloro/methyl groups; potential antimicrobial activity
N-[3-(1H-Imidazol-1-yl)propyl]-4-ethoxy-1,3-benzothiazol-2-amine C₁₄H₁₇N₄OS 4-ethoxy, 2-(imidazolylpropyl) 288.37 Ethoxy group may improve metabolic stability compared to methoxy
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S Benzothiazole-triazole hybrid, 2-nitrophenyl 354.35 Antiproliferative activity demonstrated in vitro

Key Observations :

  • The methoxy group in the target compound may confer better solubility.
  • Hybrid Systems : The triazole-benzothiazole hybrid in shows explicit antiproliferative activity, suggesting that hybridization with heterocycles can amplify bioactivity.

Compounds with Dimethylaminopropylamine Side Chains

The dimethylaminopropylamine moiety is critical for interactions with biological targets (e.g., receptors, enzymes). Comparative examples include:

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Function Reference
N-[3-(Dimethylamino)propyl]-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ Quinoline-carboxamide 309.79 Potential kinase inhibition or receptor modulation
Behenamid propyl dimethylamine C₂₇H₅₆N₂O Fatty acid amide 448.75 Antistatic/emulsifying agent in cosmetics
N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide C₁₁H₁₄F₁₃N₂O₂S Perfluorinated sulfonamide 564.28 Surfactant/water-repellent applications

Key Observations :

  • Biological vs. Industrial Applications: While the target compound and quinoline derivative are tailored for bioactivity, the dimethylaminopropyl group in and serves functional roles in material science.
  • Fluorination Effects : Perfluorinated chains in drastically alter hydrophobicity and stability, contrasting with the target compound’s aromatic system.

Thiadiazole and Triazole Derivatives

Though structurally distinct from benzothiazoles, these compounds highlight the role of nitrogen-rich heterocycles:

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Activity Reference
N-[(1H-Benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine C₁₆H₁₃N₅S Thiadiazole-benzimidazole 307.37 Antipsychotic/antimicrobial potential
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine C₁₇H₁₆ClN₃S Thiadiazole with phenylpropyl 329.85 Synthesized via POCl₃-mediated cyclization

Key Observations :

  • Synthetic Routes : Thiadiazoles often require POCl₃ or thiosemicarbazide intermediates , whereas benzothiazoles may utilize cyclocondensation or metal-catalyzed reactions .
  • Bioactivity : Nitrogen-rich cores (thiadiazole, triazole) enhance hydrogen-bonding capacity, critical for target engagement.

Biological Activity

N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure:

  • Molecular Formula: C₁₈H₂₃ClN₄O₂S
  • Molecular Weight: 401.91 g/mol
  • CAS Number: 1135237-51-2

Physical Properties:

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of key enzymes involved in viral replication, particularly the SARS-CoV-2 main protease (Mpro). In vitro studies indicate that it may possess inhibitory effects on this enzyme, which is crucial for the viral life cycle.
  • Antiviral Activity: Preliminary data suggest that this compound can inhibit viral replication in cell lines, showcasing promising antiviral properties. For instance, it has shown effective inhibition of SARS-CoV-2 in A549 cells with EC50 values indicating significant potency against the virus .
  • Cytotoxicity Assessment: Toxicological evaluations are essential to determine the safety profile of the compound. Studies have indicated that this compound exhibits low cytotoxicity at therapeutic concentrations.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • SARS-CoV-2 Main Protease Inhibition:
    • K_i Value: 27.7 nM
    • EC50 Value: 1364 nM against viral replication in Vero E6 cells.

These findings suggest that the compound could serve as a lead candidate for further development as an antiviral agent.

Pharmacokinetic Studies

Pharmacokinetic profiles are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:

ParameterValue
Oral Bioavailability (F)10%
Metabolic StabilityModerate

These parameters indicate that while the compound shows potential for oral administration, further optimization may be necessary to enhance its bioavailability and metabolic stability.

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